molecular formula C7H2ClF6N B066850 2-Chloro-3,6-bis(trifluoromethyl)pyridine CAS No. 175136-26-2

2-Chloro-3,6-bis(trifluoromethyl)pyridine

Cat. No.: B066850
CAS No.: 175136-26-2
M. Wt: 249.54 g/mol
InChI Key: LXMMRMHPZYGFIA-UHFFFAOYSA-N
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Description

2-Chloro-3,6-bis(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing capability, making it a significant intermediate in the synthesis of agrochemicals, pharmaceuticals, and other functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of vapor-phase fluorination techniques, where the pyridine derivative is exposed to fluorinating agents in a controlled environment, is a common approach. This method allows for efficient large-scale production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .

Scientific Research Applications

2-Chloro-3,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-bis(trifluoromethyl)pyridine is primarily attributed to its ability to interact with biological molecules through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by stabilizing the transition states and intermediates during biochemical reactions. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 3-Chloro-2,6-bis(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3,6-bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups at the 3 and 6 positions on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it more effective in certain applications compared to its analogs. The presence of two trifluoromethyl groups also enhances its lipophilicity and chemical stability, which are advantageous in various industrial and pharmaceutical applications .

Properties

IUPAC Name

2-chloro-3,6-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMMRMHPZYGFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609139
Record name 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-26-2
Record name 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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